2-Fluoro-1-methoxy-3-methylbenzene
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Overview
Description
2-Fluoro-1-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H9FO. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1-methoxy-3-methylbenzene (m-methylanisole) using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-3-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy substituents.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like FeBr3 can be used for bromination.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Major Products Formed
Bromination: Brominated derivatives of this compound.
Oxidation: Carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Reduced forms of the fluorine or methoxy groups.
Scientific Research Applications
2-Fluoro-1-methoxy-3-methylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-3-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the fluorine atom can influence the regioselectivity of the reaction . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylanisole
- 2-Fluoro-3-methoxytoluene
- 1-Fluoro-2-methylbenzene
Uniqueness
2-Fluoro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both a fluorine atom and a methoxy group on the benzene ring can lead to distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
2-fluoro-1-methoxy-3-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROWUYGECBEDHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20547265 |
Source
|
Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-64-6 |
Source
|
Record name | 2-Fluoro-1-methoxy-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20547265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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